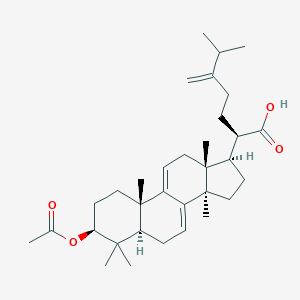

Dehydroeburicoic acid monoacetate

Overview

Description

. This compound is known for its potential biological activities and is primarily used in scientific research.

Mechanism of Action

Target of Action

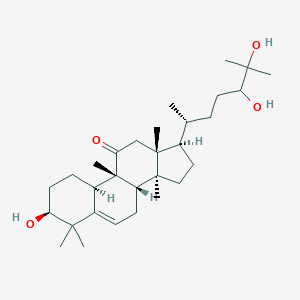

Dehydroeburicoic acid monoacetate (DEA) is a lanostane triterpenoid isolated from Wolfiporia cocos . It primarily targets the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . These targets play a crucial role in managing oxidative stress and maintaining cellular homeostasis.

Mode of Action

DEA engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion . This dual inhibition mechanism allows DEA to effectively manage oxidative stress conditions.

Biochemical Pathways

The primary biochemical pathway affected by DEA is the Nrf2 pathway . DEA promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . This results in the enhancement of the body’s antioxidant defense system, thereby mitigating oxidative stress.

Result of Action

The molecular and cellular effects of DEA’s action include the restoration of mitochondrial dysfunction induced by ethanol and the generation of antioxidant activity in the alcoholic liver disease (ALD) cell model . These effects contribute to DEA’s potential therapeutic benefits against ALD.

Action Environment

The action, efficacy, and stability of DEA can be influenced by various environmental factors. For instance, DEA should be stored at 4°C, sealed, and away from moisture and light . In addition, the compound’s solubility in DMSO can be significantly affected by humidity . Therefore, the environment plays a crucial role in the effective use and storage of DEA.

Biochemical Analysis

Biochemical Properties

Dehydroeburicoic acid monoacetate interacts with various biomolecules, including enzymes and proteins. It has been reported to act as a dual inhibitor of the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . It also restores the mitochondrial dysfunction induced by ethanol and generates antioxidant activity in the alcoholic liver disease (ALD) cell model with minimal toxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity .

Preparation Methods

Dehydroeburicoic acid monoacetate is typically synthesized from dehydroeburicoic acid through an acetylation reaction. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3-position of dehydroeburicoic acid.

Chemical Reactions Analysis

Dehydroeburicoic acid monoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dehydroeburicoic acid monoacetate has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of lanostane triterpenoids.

Biology: This compound has been studied for its potential anti-inflammatory and antioxidant properties.

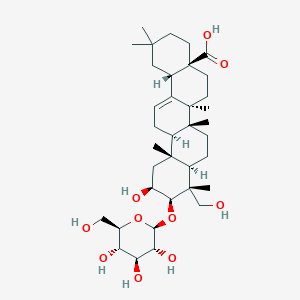

Comparison with Similar Compounds

Dehydroeburicoic acid monoacetate is unique among lanostane triterpenoids due to its specific acetylation at the 3-position. Similar compounds include:

Dehydroeburicoic acid: The non-acetylated form of this compound.

Dehydrotrametenolic acid: Another lanostane triterpenoid with similar biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHCPTDPDUADTK-DLCVLMBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

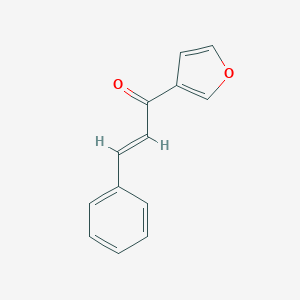

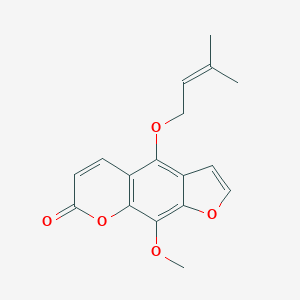

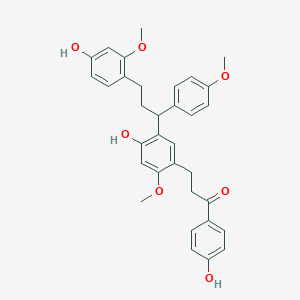

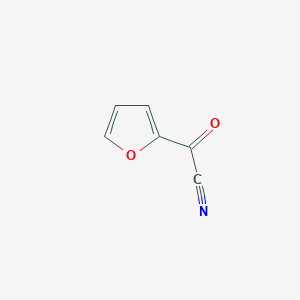

Feasible Synthetic Routes

Q1: What is the significance of the p53 status of lung adenocarcinoma cells in relation to dehydroeburicoic acid monoacetate's cytotoxicity?

A2: Interestingly, the study found that this compound exhibited cytotoxicity towards lung adenocarcinoma cell lines with different p53 statuses []. This suggests that the compound's mechanism of action is not solely dependent on the p53 pathway, which is often mutated in cancer cells. This finding highlights the potential of this compound as a therapeutic agent for a broader range of lung adenocarcinoma subtypes, including those with p53 mutations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)